SERT Uptake Inhibition Potency of N-Ethyl Analog Compared to Paroxetine and Fluoxetine
A BindingDB entry reports a Ki value of 2.41 × 10³ nM (i.e., 2.41 µM) for inhibition of [³H]serotonin uptake at SERT in rat striatal synaptosomes for an N-ethyl-4-(4-fluorophenyl)piperidine derivative closely related to CAS 153888-27-8 [1]. For comparison, the clinically approved SSRIs paroxetine and fluoxetine exhibit SERT Ki values in the sub-nanomolar to low nanomolar range (paroxetine Ki ≈ 0.13 nM; fluoxetine Ki ≈ 0.8–1.0 nM) [2]. This potency gap of more than three orders of magnitude highlights that the simple N-ethyl hydroxymethyl analog is a low-affinity ligand compared to optimized SSRIs, making it unsuitable as an active pharmaceutical ingredient but potentially useful as a selectivity control or scaffold for further optimization.
| Evidence Dimension | SERT inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 2,410 nM (for a closely related N-ethyl-4-(4-fluorophenyl)piperidine analog) |
| Comparator Or Baseline | Paroxetine Ki ≈ 0.13 nM; Fluoxetine Ki ≈ 0.8–1.0 nM |
| Quantified Difference | Target compound is >1,800-fold less potent than paroxetine; >3,000-fold less potent than fluoxetine |
| Conditions | [³H]5-HT uptake in rat striatal synaptosomes (BindingDB assay) |
Why This Matters
This confirms the compound is not a potent SSRI, directing procurement toward its role as a low-affinity reference compound or synthetic intermediate rather than a drug lead.
- [1] BindingDB. BDBM50453924 (CHEMBL4209141). Ki: 2.41E+3 nM. Inhibition of [³H]serotonin uptake at SERT in rat striatal synaptosomes. https://www.bindingdb.org. View Source
- [2] Tatsumi M, Groshan K, Blakely RD, Richelson E. Pharmacological profile of antidepressants and related compounds at human monoamine transporters. Eur J Pharmacol. 1997;340(2-3):249-258. View Source
